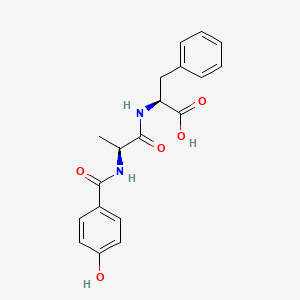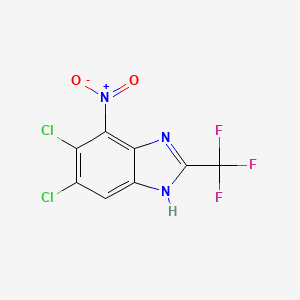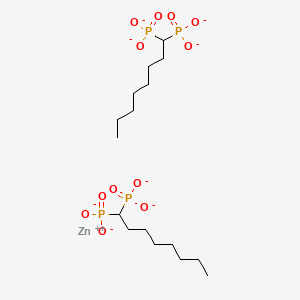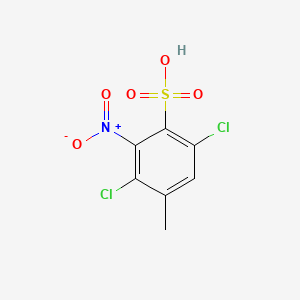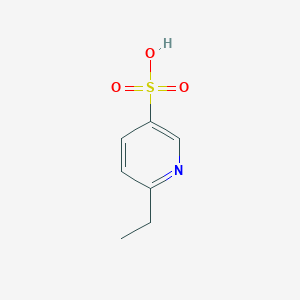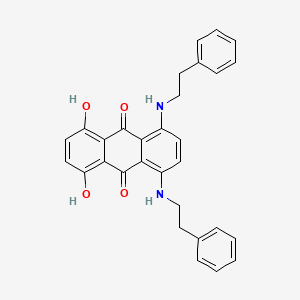
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Preparation Methods
The synthesis of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and 2-phenylethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol.
Catalysts and Reagents: Catalysts like iridium or palladium complexes may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenylethylamino groups can undergo substitution reactions, leading to the formation of various derivatives. Reagents like halogens or alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone involves several molecular targets and pathways:
Molecular Targets: The compound targets essential cellular proteins, including kinases, topoisomerases, and telomerases, which are crucial for cancer cell viability.
Pathways: It interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone can be compared with other anthraquinone derivatives:
Similar Compounds: Examples include 1,4-dihydroxyanthraquinone (quinizarin), 1,8-dihydroxyanthraquinone (dantron), and 1,5-dihydroxyanthraquinone (anthrarufin).
Uniqueness: The presence of phenylethylamino groups distinguishes it from other anthraquinones, imparting unique biological activities and potential therapeutic applications. Its ability to target multiple cellular pathways makes it a promising candidate for further research and development.
Properties
CAS No. |
69657-89-2 |
|---|---|
Molecular Formula |
C30H26N2O4 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1,4-dihydroxy-5,8-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O4/c33-23-13-14-24(34)28-27(23)29(35)25-21(31-17-15-19-7-3-1-4-8-19)11-12-22(26(25)30(28)36)32-18-16-20-9-5-2-6-10-20/h1-14,31-34H,15-18H2 |
InChI Key |
IKXIPGSVTFBDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


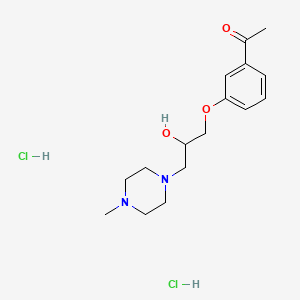
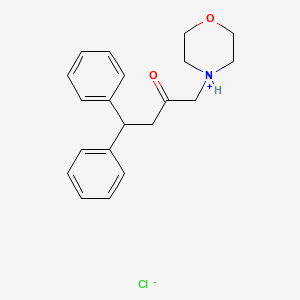
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)

![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
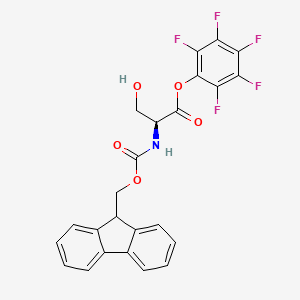
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
